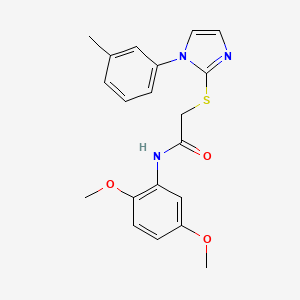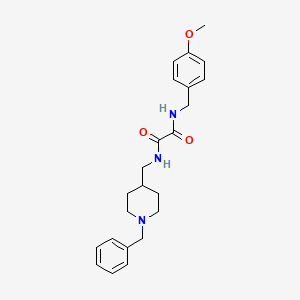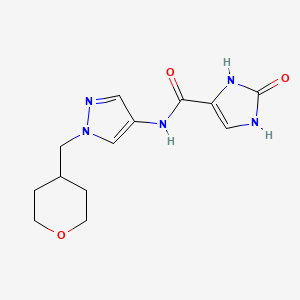![molecular formula C9H19N3O3 B2828102 N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)ethanediamide CAS No. 766523-04-0](/img/structure/B2828102.png)
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, this information is not available for “N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide” in the resources I have .Scientific Research Applications
Chemical Reactions and Synthesis :
- Tetrakis(dimethylamino)ethylene, a related compound, has shown interesting chemical reactions, including carbon-carbon bond cleavage and substitution reactions, which may inform the reactivity of related compounds like N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)ethanediamide (Norris, 1972).
- Amphiphilic copolymers involving dimethylaminoethyl methacrylate (DMAEMA) have been synthesized, indicating the potential for this compound in polymer chemistry (Lee, Russell, & Matyjaszewski, 2003).
Biomedical Applications :
- The compound's relation to dimethylaminoethanol suggests potential in biomedical fields, such as in the study of Alzheimer's disease. For instance, a related derivative was used in positron emission tomography to study Alzheimer's (Shoghi-Jadid et al., 2002).
- N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a structurally related compound, was investigated for its application in dental restorations, suggesting possible dental applications for this compound (Nie & Bowman, 2002).
Molecular Interactions and Analysis :
- The compound's structural relation to dimethylaminoethanol also points to its potential use in understanding molecular interactions, as demonstrated in a study about the conformational changes of 2-(N,N-Dimethylamino)ethanethiol in different pH conditions (Ohno, Matsumoto, Aida, & Matsuura, 2003).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-12(2)6-4-10-8(13)9(14)11-5-7-15-3/h4-7H2,1-3H3,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZEUNBBZQRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)
![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)
![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2828021.png)
![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)
![N-(2,3-dichlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2828024.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2828028.png)



![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828033.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2828035.png)
![(E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide](/img/structure/B2828041.png)
